N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound characterized by its complex structure, which includes a nicotinamide core, a tetrahydrofuran ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via an etherification reaction, where a suitable tetrahydrofuran derivative reacts with the nicotinamide core in the presence of a base such as sodium hydride.
Attachment of the Fluoro and Trifluoromethyl Groups: The final step involves the introduction of the fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions. This can be achieved using reagents like fluorine gas or trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where nucleophiles replace the fluoro or trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: Contains a chloro group instead of a fluoro group, which can affect its reactivity and interactions with biological targets.
Uniqueness
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and ability to interact with biological molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)26-11-5-7-25-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTHNIQSWLATMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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